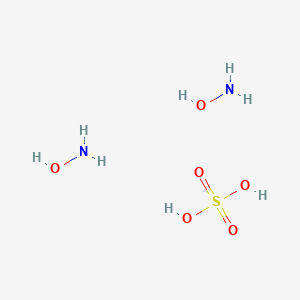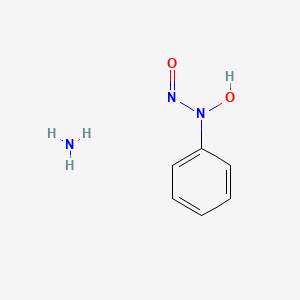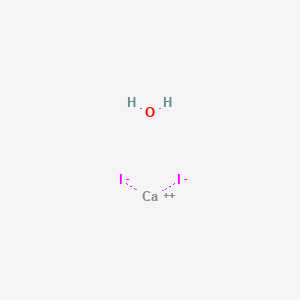
Hydroxylamine sulfate
Vue d'ensemble
Description
Hydroxylamine sulfate, also known as hydroxylammonium sulfate, is a white crystalline compound with the chemical formula (NH2OH)2·H2SO4. It is highly soluble in water and hygroscopic in nature. This compound is widely used in various industrial processes, including the production of caprolactam, which is a precursor to Nylon-6 .
Méthodes De Préparation
Hydroxylamine sulfate can be synthesized through several methods:
Raschig Method: This traditional method involves the reduction of nitric acid with hydrogen in the presence of sulfuric acid.
Nitroalkane Hydrolysis Method: In this method, nitroalkanes are hydrolyzed in the presence of sulfuric acid to produce hydroxylamine, which is subsequently converted to hydroxylammonium sulfate.
Electrodialysis with Oxime Hydrolysis: A more recent method involves the hydrolysis of oximes in an electrodialysis stack.
Analyse Des Réactions Chimiques
Hydroxylamine sulfate undergoes various chemical reactions, including:
Oxidation: Hydroxylamine can be oxidized to produce nitrous oxide and water.
Reduction: Hydroxylamine can reduce aldehydes and ketones to oximes, and acid chlorides to hydroxamic acids.
Substitution: Hydroxylamine reacts with carboxylic acids and their derivatives to form hydroxamic acids.
Applications De Recherche Scientifique
Hydroxylamine sulfate has numerous applications in scientific research:
Chemistry: It is used as a reducing agent and in the synthesis of oximes and hydroxamic acids.
Biology: Hydroxylamine is involved in the nitrification process, where it is oxidized to nitrite by bacteria.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in various biochemical assays.
Industry: this compound is used in the production of caprolactam, which is a precursor to Nylon-6.
Mécanisme D'action
Hydroxylamine sulfate exerts its effects through various mechanisms:
Comparaison Avec Des Composés Similaires
Hydroxylamine sulfate can be compared with other hydroxylamine salts:
Hydroxylammonium Chloride: Similar to hydroxylammonium sulfate, this compound is used in organic synthesis and as a reducing agent.
Hydroxylammonium Nitrate: This compound is used in the production of explosives and propellants.
Hydroxylamine-O-sulfonic Acid: This compound is used in the synthesis of sulfonamides and as a reagent in organic synthesis.
This compound stands out due to its stability, solubility, and wide range of applications in various fields.
Propriétés
IUPAC Name |
hydroxylamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOQUOGDYKXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.NO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals | |
| Record name | Hydroxylamine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10039-54-0 | |
| Record name | Hydroxylamine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S)-2-azaniumyl-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B7799271.png)
![sodium;2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B7799277.png)





![sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7799323.png)
